5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Overview
Description
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 3,4-dichlorobenzyl chloride and 2,4-difluoroaniline.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyridine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group, typically through a reaction with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols for substitution reactions.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.
Protein Binding Studies: Useful in studying protein-ligand interactions.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Industry
Agriculture: Potential use in the development of new agrochemicals.
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and aromatic rings facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide: shares similarities with other halogenated pyridine derivatives, such as:
Uniqueness
- Halogenation Pattern : The unique combination of chlorine and fluorine atoms in the compound provides distinct electronic and steric properties, influencing its reactivity and binding affinity.
- Structural Features : The presence of both a pyridine ring and a carboxamide group allows for diverse chemical interactions, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F2N2O2/c20-13-3-1-10(5-14(13)21)8-26-9-11(6-15(22)19(26)28)18(27)25-17-4-2-12(23)7-16(17)24/h1-7,9H,8H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXOTIGTJXCPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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